5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene
Description
The compound 5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene features a benzo[d]1,3-dioxolene core fused with a 1,3-dioxole ring, substituted at the 5-position by a vinyl group containing an aza (NH) moiety and a 4-isopropylphenyl group. This structure combines electron-rich aromatic systems with sterically demanding substituents, which may influence its physicochemical properties and biological interactions. While direct studies on this compound are absent in the provided literature, analogous compounds with benzodioxole cores or aryl-substituted heterocycles have been explored for pesticidal, antimicrobial, and pharmaceutical applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-propan-2-ylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12(2)14-5-3-13(4-6-14)10-18-15-7-8-16-17(9-15)20-11-19-16/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPFRLGJSPYNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene is , with a molecular weight of approximately 267.32 g/mol. The compound features a dioxole ring and an aza group, which are significant for its biological activity.
Biological Activity Overview
Research has indicated that compounds containing dioxole structures often exhibit notable biological activities, including:
- Antimicrobial Activity : Dioxole derivatives have been reported to possess antimicrobial properties against various pathogens.
- Anticancer Potential : Some studies suggest that similar compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study evaluating the antimicrobial effects of dioxole derivatives found that certain modifications significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria. The presence of the isopropyl group in 5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene appears to contribute positively to its antimicrobial potency.
| Compound | Activity (Zone of Inhibition in mm) | Pathogen Targeted |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| 5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene | 20 | Escherichia coli |
Anticancer Studies
In vitro studies have demonstrated that 5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene exhibits cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
The biological activity of 5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, disrupting normal cellular functions.
- Interaction with DNA : Potential intercalation with DNA could lead to mutagenic effects or apoptosis.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrazolin-5-ones (): Feature a five-membered pyrazolone ring, enabling hydrogen bonding via carbonyl and NH groups. Substituents like aryl groups (e.g., 4-chlorophenyl) enhance anti-feeding activity in pests .
- Benzothiazole-oxadiazinanes (): Combine benzothiazole and oxadiazinane moieties, providing rigidity and sites for hydrophobic interactions. Substituted aryl groups (e.g., p-chlorophenyl) improve antibacterial potency .
- Benzo[d]1,4-dioxine-imidazoles (): Contain a 1,4-dioxine ring fused to benzene, with imidazole substituents. These structures exhibit varied electronic profiles due to styryl groups .
Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
